molecular formula C17H20N2O3S2 B2750717 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 1005293-46-8

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2750717
CAS No.: 1005293-46-8
M. Wt: 364.48
InChI Key: HBCHCJILVGSRIX-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a novel small molecule compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group and the thiophene-2-sulfonamide moiety. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high efficiency and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide: This compound has a similar structure but with a methyl group on the thiophene ring, which may affect its biological activity and chemical properties.

    1,2,3,4-tetrahydroisoquinoline analogs: These compounds share the tetrahydroquinoline core and have been studied for their diverse biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-9-3-5-13-11-14(7-8-15(13)19)18-24(21,22)16-6-4-10-23-16/h4,6-8,10-12,18H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHCJILVGSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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